3'-Bromo-3,4-dimethyl-1,1'-biphenyl
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Overview
Description
3’-Bromo-3,4-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with bromine and methyl groups attached to the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3,4-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the reaction of a brominated biphenyl derivative with a boronic acid under palladium catalysis . The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like toluene or dioxane. The reaction conditions are generally mild, making this method highly efficient and widely used in organic synthesis .
Industrial Production Methods
Industrial production of 3’-Bromo-3,4-dimethyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-3,4-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Major Products
Substitution: Products include various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Products are carboxylic acids or aldehydes.
Reduction: The major product is the hydrogenated biphenyl.
Scientific Research Applications
3’-Bromo-3,4-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3’-Bromo-3,4-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dibromo-1,1’-biphenyl
- 2-Bromo-3’,5’-dimethyl-1,1’-biphenyl
- 3-Bromo-3’,4’-dimethyl-1,1’-biphenyl
Uniqueness
3’-Bromo-3,4-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .
Properties
IUPAC Name |
4-(3-bromophenyl)-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMBQKOARIWYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70533552 |
Source
|
Record name | 3'-Bromo-3,4-dimethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70533552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89346-63-4 |
Source
|
Record name | 3'-Bromo-3,4-dimethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70533552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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